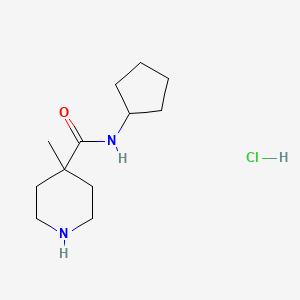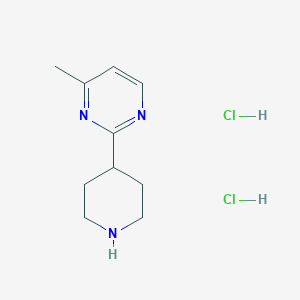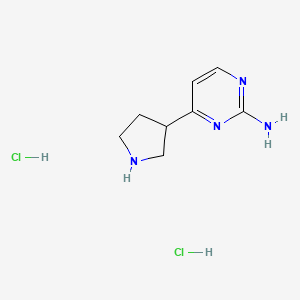
2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1265964-36-0 . It has a molecular weight of 235.16 . The IUPAC name for this compound is 2-(2-pyrrolidinylmethyl)pyridine dihydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2.2ClH/c1-2-6-11-9(4-1)8-10-5-3-7-12-10;;/h1-2,4,6,10,12H,3,5,7-8H2;2*1H .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structure
Research has explored the synthesis and structural analysis of compounds related to 2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride. For instance, studies have reported on the synthesis of thioanalogues of N-1-methylanabasine and nicotine, focusing on their spectral characteristics and structures (Wojciechowska-Nowak et al., 2011). These compounds offer insights into the structural dynamics of related pyridine and pyrrolidine derivatives.
Biological Activity
Some derivatives of pyrrolidine and pyridine compounds have shown biological activity. For example, a study synthesized new derivatives with pyrimidine fragments and found pronounced plant growth-stimulating effects (Pivazyan et al., 2019). This suggests potential agricultural applications for compounds related to this compound.
Synthesis of Optically Active Ligands
Optically active ligands based on pyridine structures have been developed using derivatives like this compound. For instance, novel optically active 2-(pyrazol-1-yl)pyridines were prepared using adjacent quaternary carbon stereocenters (Kowalczyk & Skarżewski, 2005). These findings are significant for developing chiral N,N-donating ligands.
Cycloaddition Reactions
Pyrrolidine compounds, related to this compound, have been studied for their synthesis in cycloaddition reactions. Research has shown that these reactions can proceed under mild conditions to produce specific pyrrolidine derivatives, indicating potential for varied synthetic applications (Żmigrodzka et al., 2022).
Crystal Structure Analysis
Studies have also focused on the crystal structure analysis of pyridine and pyrrolidine derivatives. For example, research on monoalkylated 4'-aryl-substituted terpyridines has provided insights into their crystalline structures (Schulz et al., 2004). This is crucial for understanding the physical properties and potential applications of such compounds.
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
Propiedades
IUPAC Name |
2-methyl-6-pyrrolidin-2-ylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-8-4-2-5-10(12-8)9-6-3-7-11-9;;/h2,4-5,9,11H,3,6-7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKDVBGANBPXEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2CCCN2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carboxylic acid(tetrahydro-furan-2-ylmethyl)-amide hydrochloride](/img/structure/B1402490.png)


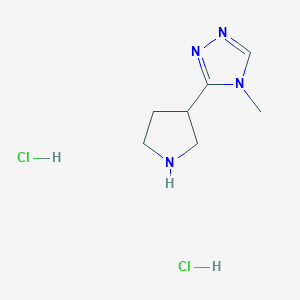
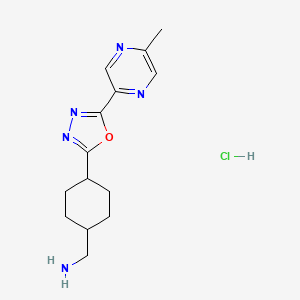
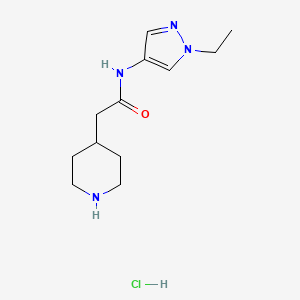
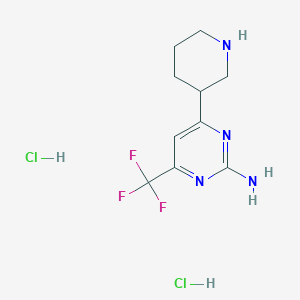
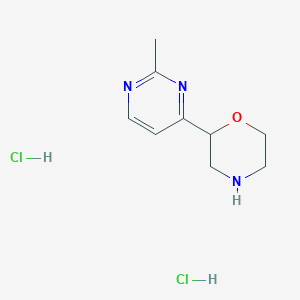
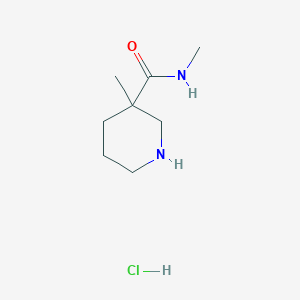
![2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1402504.png)
